molecular formula C16H14O3 B065038 Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate CAS No. 194367-78-7

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B065038
CAS No.: 194367-78-7
M. Wt: 254.28 g/mol
InChI Key: PGDYFVYPQHZDDD-UHFFFAOYSA-N
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Description

Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C16H14O3 It is a derivative of biphenyl, featuring both a formyl group and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core. A boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst and a base.

    Esterification: The carboxylic acid group on the biphenyl compound is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: 4’-carboxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-hydroxymethyl-[1,1’-biphenyl]-3-carboxylate.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4’-formyl-[1,1’-biphenyl]-4-carboxylate: Similar structure but with the formyl group at a different position.

    4’-formyl-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4’-hydroxymethyl-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness

Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

ethyl 3-(4-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDYFVYPQHZDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to that of Example 1(e), by reacting 12.6 ml (79 mmol) of ethyl 3-bromobenzoate with 15 g (100 mmol) of 4-formylbenzene boronic acid, 12 g (60%) of the expected product are obtained.
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Yield
60%

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